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molecular formula C17H17BrN2O2 B1676637 2-Bromo-N-(3-butyramidophenyl)benzamide CAS No. 423735-93-7

2-Bromo-N-(3-butyramidophenyl)benzamide

Cat. No. B1676637
M. Wt: 361.2 g/mol
InChI Key: DFOVLSMXPWPCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422262B2

Procedure details

2-Bromobenzoic acid (259 mg, 1.29 mmol) was sealed in a flask with stir bar under nitrogen, then dissolved with dichloromethane (7.5 mL) and cooled on ice. Oxalyl chloride (113 μL, 1.29 mmol) and N,N-dimethylformamide (4 μL, 0.06 mmol) were added, then the reaction was removed from the ice bath and stirred for 3 h with a vent to an oil bubbler. N-(3-Aminophenyl)butyramide (200 mg, 1.12 mmol) was then added, followed by pyridine (209 μL, 2.58 mmol). After 18 h, LC-MS analysis showed complete consumption of the amine reactant. The reaction was diluted with ethyl acetate (40 mL) and 1 M aqueous HCl (40 mL), then the layers were separated and the organic phase was washed again with aqueous HCl, then twice with half-saturated aqueous NaHCO3, then brine. The organics were dried over Na2SO4, filtered, and concentrated to a colorless oil. The oil was redissolved with dichloromethane, then hexane was added to induce the precipitation of an amorphous solid. The suspension was concentrated and dried under hi-vacuum to yield the title compound (382 mg, 94%). LRMS (ESI+) (M+H): 361.12.
Quantity
259 mg
Type
reactant
Reaction Step One
Quantity
113 μL
Type
reactant
Reaction Step Two
Quantity
4 μL
Type
catalyst
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
209 μL
Type
reactant
Reaction Step Four
Quantity
7.5 mL
Type
solvent
Reaction Step Five
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.C(Cl)(=O)C(Cl)=O.[NH2:17][C:18]1[CH:19]=[C:20]([NH:24][C:25](=[O:29])[CH2:26][CH2:27][CH3:28])[CH:21]=[CH:22][CH:23]=1.N1C=CC=CC=1>CN(C)C=O.ClCCl>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:17][C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([NH:24][C:25](=[O:29])[CH2:26][CH2:27][CH3:28])[CH:19]=1)=[O:6]

Inputs

Step One
Name
Quantity
259 mg
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1
Step Two
Name
Quantity
113 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
4 μL
Type
catalyst
Smiles
CN(C=O)C
Step Three
Name
Quantity
200 mg
Type
reactant
Smiles
NC=1C=C(C=CC1)NC(CCC)=O
Step Four
Name
Quantity
209 μL
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
7.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stir bar under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled on ice
CUSTOM
Type
CUSTOM
Details
the reaction was removed from the ice bath
STIRRING
Type
STIRRING
Details
stirred for 3 h with a vent to an oil bubbler
Duration
3 h
CUSTOM
Type
CUSTOM
Details
consumption of the amine reactant
ADDITION
Type
ADDITION
Details
The reaction was diluted with ethyl acetate (40 mL) and 1 M aqueous HCl (40 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic phase was washed again with aqueous HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a colorless oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was redissolved with dichloromethane
ADDITION
Type
ADDITION
Details
hexane was added
CUSTOM
Type
CUSTOM
Details
the precipitation of an amorphous solid
CONCENTRATION
Type
CONCENTRATION
Details
The suspension was concentrated
CUSTOM
Type
CUSTOM
Details
dried under hi-vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=C(C(=O)NC2=CC(=CC=C2)NC(CCC)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 382 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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